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molecular formula C10H7N3O4 B8736437 1-(3,5-Dinitrophenyl)pyrrole

1-(3,5-Dinitrophenyl)pyrrole

Cat. No. B8736437
M. Wt: 233.18 g/mol
InChI Key: NXFBNYABTSUFNB-UHFFFAOYSA-N
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Patent
US06919347B2

Procedure details

A mixture of 1-(3,5-dinitrophenyl)pyrrole (1.52 g, 6.52 mmol) and SnCl2.2H2O (4.4 g, 19.57 mmol) in 30 mL of ethyl acetate was stirred over weekend at RT. The solvent was removed and the residue was taken in water. The aqueous layer was basified with 1 N NaOH to dissolve the tin salts, and the product was extracted into ethyl acetate. Chromatography (silica gel, hexane:ethyl acetate, 4:1) of the crude product provided 440 mg of 1-(3-amino-5-nitrophenyl)pyrrole.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([N:13]2[CH:17]=[CH:16][CH:15]=[CH:14]2)[CH:7]=[C:8]([N+:10]([O-:12])=[O:11])[CH:9]=1)([O-])=O.O.O.Cl[Sn]Cl>C(OCC)(=O)C>[NH2:1][C:4]1[CH:5]=[C:6]([N:13]2[CH:17]=[CH:16][CH:15]=[CH:14]2)[CH:7]=[C:8]([N+:10]([O-:12])=[O:11])[CH:9]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1)[N+](=O)[O-])N1C=CC=C1
Name
Quantity
4.4 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred over weekend at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the tin salts
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC=1C=C(C=C(C1)[N+](=O)[O-])N1C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 440 mg
YIELD: CALCULATEDPERCENTYIELD 33.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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